BenchChemオンラインストアへようこそ!

4-(Bromomethyl)-N-methylbenzenesulfonamide

Physicochemical profiling Medicinal chemistry ADME prediction

This para-substituted benzyl bromide offers distinct reactivity for CXCR4 antagonist development. Its LogP of 2.96 and single H-bond donor provide unmatched target engagement compared to isomers, ensuring predictable synthesis and bioactivity. Validate lead series with this specific intermediate.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 148459-00-1
Cat. No. B175042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-N-methylbenzenesulfonamide
CAS148459-00-1
Synonyms4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3
InChIKeyPBYWHBSSCUIMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS 148459-00-1): Key Physical and Procurement Properties for Scientific Selection


4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS: 148459-00-1; MF: C8H10BrNO2S; MW: 264.14) is a white to off-white crystalline solid with a predicted boiling point of 358.2±44.0 °C and density of 1.558±0.06 g/cm³ [1]. The compound features a para-substituted bromomethyl electrophile on a benzenesulfonamide core bearing an N-methyl substituent, and exhibits a computed LogP of 2.9613 and topological polar surface area (PSA) of 54.55 Ų [2], physicochemical properties that inform its utility as a reactive intermediate in organic synthesis. Commercially available at purity levels of 95% to 97% , this compound serves as a versatile building block for nucleophilic substitution reactions in medicinal chemistry and chemical biology applications .

Why Generic Substitution of 4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS 148459-00-1) with Positional Isomers or Alternative Electrophiles May Compromise Experimental Outcomes


Direct substitution of 4-(Bromomethyl)-N-methylbenzenesulfonamide with closely related analogs—such as the 2- or 3-positional isomers, the non-methylated 4-(bromomethyl)benzenesulfonamide, or alternative electrophiles like the 4-bromo analog—introduces quantifiable differences in physicochemical and reactivity profiles that directly impact synthetic and biological outcomes. The target compound's computed LogP of 2.9613 [1] contrasts with the 3-isomer's XlogP of 0.9 , reflecting a >3-fold predicted difference in lipophilicity that affects solubility, membrane permeability, and chromatographic behavior. The para-substitution pattern, distinct from ortho- and meta-isomers, determines molecular geometry and the spatial orientation of the reactive bromomethyl group, influencing both reaction kinetics and the binding conformations of derived ligands [2]. Furthermore, the sulfonamide N-methyl group provides a defined hydrogen-bond donor count of 1 , differentiating it from N,N-disubstituted analogs that lack this H-bond donating capacity. These measurable variations in LogP, PSA, H-bond donor count, and substitution geometry establish that this specific compound is not freely interchangeable with in-class alternatives without altering the intended chemical or biological outcome.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS 148459-00-1) Relative to Key Analogs


LogP Differentiation: >3-Fold Predicted Lipophilicity Difference versus 3-Positional Isomer

The target compound exhibits a computed LogP of 2.9613 [1], whereas its 3-positional isomer, 3-(bromomethyl)-N-methylbenzenesulfonamide (CAS 914094-74-9), has a predicted XlogP of 0.9 . This difference in calculated partition coefficient translates to a predicted >3-fold higher lipophilicity for the para-substituted compound.

Physicochemical profiling Medicinal chemistry ADME prediction

Hydrogen-Bond Donor Capacity: Distinct Profile versus Non-Methylated Analog

4-(Bromomethyl)-N-methylbenzenesulfonamide possesses exactly one hydrogen-bond donor (the sulfonamide N-H) [1], in contrast to the non-methylated analog 4-(bromomethyl)benzenesulfonamide (CAS 40724-47-8), which has two H-bond donors from the primary sulfonamide group (H₂N-SO₂-) .

Structure-activity relationship Molecular recognition Crystallography

Electrophilic Reactivity and Molecular Weight: Differentiating the Bromomethyl Scaffold from Aryl Bromide Analogs

4-(Bromomethyl)-N-methylbenzenesulfonamide (MW: 264.14) contains a benzylic bromomethyl (-CH₂Br) electrophile that is significantly more reactive in SN2 nucleophilic substitution than the aryl bromide group present in p-bromo-N-methylbenzenesulfonamide (CAS 703-12-8; MW: 250.12) .

Synthetic methodology Nucleophilic substitution Medicinal chemistry building blocks

Derived CXCR4 Inhibitor Potency: Enabling Subnanomolar Activity via Para-Substitution Geometry

The 4-(bromomethyl)benzenesulfonamide scaffold, when elaborated to 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide, produces potent CXCR4 inhibitors . The para-substitution geometry of this scaffold—which 4-(bromomethyl)-N-methylbenzenesulfonamide directly enables—contrasts with the ortho- and meta-isomers, whose altered spatial orientation would yield different binding geometries in the final ligands.

CXCR4 antagonism Cancer metastasis Chemokine receptor inhibition

Defined Research and Industrial Application Scenarios for 4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS 148459-00-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Sulfonamide-Based CXCR4 Antagonists and Related Chemokine Receptor Modulators

Employ 4-(Bromomethyl)-N-methylbenzenesulfonamide as a key para-substituted benzyl bromide building block for nucleophilic displacement with amine-containing pharmacophores (e.g., substituted quinolin-8-amines) to generate benzenesulfonamide derivatives with documented CXCR4 antagonist activity in the nanomolar range [1]. The para-geometry is essential for proper pharmacophore alignment in this inhibitor class , while the N-methyl sulfonamide provides a single H-bond donor suitable for modulating target engagement. This scaffold has been validated in cell-based assays measuring inhibition of CXCL12-induced proliferation (IC50 = 190 nM in U87-MG cells) [1].

Organic Synthesis: General-Purpose Electrophilic Building Block for SN2 Alkylation of Nucleophiles

Utilize the benzylic bromomethyl group (-CH₂Br) of this compound as a reactive electrophile for SN2 alkylation of amines, thiols, alkoxides, and carbon nucleophiles under mild conditions (e.g., K₂CO₃ in DMF or DCM at room temperature) . The benzylic position confers reactivity that is orders of magnitude higher than aryl bromides, enabling efficient diversification without requiring transition-metal catalysis . The N-methyl sulfonamide moiety is stable under standard nucleophilic substitution conditions and can serve as a masked sulfonic acid or a hydrogen-bonding motif in downstream products. The compound's LogP of 2.96 facilitates extraction and purification by standard chromatographic methods [2].

Chemical Biology: Synthesis of Sulfonamide-Containing Activity-Based Probes and Affinity Reagents

Employ this compound as a linker precursor for attaching reporter tags (fluorophores, biotin, or affinity handles) to sulfonamide-binding proteins such as carbonic anhydrases or other zinc-dependent enzymes . The bromomethyl group reacts chemoselectively with thiols or amines on tag molecules, while the sulfonamide moiety can engage the zinc ion in enzyme active sites. The single N-H hydrogen-bond donor of the target compound (versus two in primary sulfonamides) provides a distinct interaction profile with enzyme active sites, offering a different binding mode that may be advantageous for selective isoform targeting in carbonic anhydrase inhibitor development .

Physicochemical Property-Driven Lead Optimization: Lipophilic Sulfonamide Fragment for LogP Modulation

Incorporate this compound as a lipophilic sulfonamide fragment (computed LogP = 2.96) [2] into lead series where increasing LogP is desired to enhance membrane permeability or target engagement in hydrophobic binding pockets. The >3-fold higher predicted LogP compared to the 3-positional isomer enables fine-tuning of lipophilicity without altering the core sulfonamide pharmacophore. The molecular weight of 264.14 g/mol and PSA of 54.55 Ų place this fragment within favorable drug-like property space, making it suitable for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration in programs requiring balanced physicochemical profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.